molecular formula C14H5Cl4NO2 B1584137 N-Phenyltetrachlorophthalimide CAS No. 31039-74-4

N-Phenyltetrachlorophthalimide

Cat. No. B1584137
CAS RN: 31039-74-4
M. Wt: 361 g/mol
InChI Key: LPTOKNBNQSVVQO-UHFFFAOYSA-N
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Description

N-Phenyltetrachlorophthalimide (CAS Number: 31039-74-4) is a chemical compound with the molecular formula C14H5Cl4NO2 . It falls under the category of phthalimides and is primarily used for research and development purposes. Notably, it is not intended for medicinal or household use .


Synthesis Analysis

  • Reaction : Ethanol is used as a solvent, and the reaction proceeds to yield N-Phenyltetrachlorophthalimide .

Physical And Chemical Properties Analysis

  • pKa : Predicted pKa value is approximately -4.21 .

Scientific Research Applications

Biochemical Sensing

N-Phenyltetrachlorophthalimide derivatives have been studied for their applications in biochemical sensing. For instance, a study utilized 4-aminonaphthalimide, a compound structurally related to N-Phenyltetrachlorophthalimide, as a fluorophore in the development of a water-soluble Zn(II) sensor. This sensor showed high selectivity for Zn(II) ions against other biologically relevant metal ions and could be used for the imaging of intracellular Zn(II) (Wang et al., 2005).

Inhibition of Enzymatic Activity

Research has explored the potential of N-phenylphthalimide derivatives as inhibitors of α-glucosidase, an enzyme. These derivatives have been found to inhibit yeast α-glucosidase and maltase, suggesting their potential as a new group of α-glucosidase inhibitors (Pluempanupat et al., 2007).

Antiviral Research

N-Phenylphthalimide derivatives have also been investigated for their antiviral properties. For instance, N-1-adamantyl-4-aminophthalimide was found to have anti-HIV activity in cell cultures, suggesting its potential use in the treatment of HIV (Van derpoorten et al., 1997).

Medical Imaging

In medical imaging, a novel phthalimide derivative has been developed and radiolabeled for potential use as an imaging and therapeutic agent for cancer. This highlights the versatility of phthalimide derivatives in diagnostic and therapeutic applications (Motaleb et al., 2015).

Pharmaceutical Development

In the pharmaceutical realm, N-Phenylphthalimide derivatives have shown potential in the development of biological response modifiers. These derivatives can regulate the production of tumor necrosis factor-alpha, a cytokine involved in immune responses, which could lead to new treatments for diseases like AIDS, tumors, and rheumatoid arthritis (Hashimoto, 1998).

Material Science

In material science, derivatives of N-Phenylphthalimide have been used to create high molecular weight polyimides with enhanced thermal stabilities and solubility, demonstrating their importance in polymer chemistry (Im & Jung, 2000).

properties

IUPAC Name

4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5Cl4NO2/c15-9-7-8(10(16)12(18)11(9)17)14(21)19(13(7)20)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTOKNBNQSVVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312821
Record name N-Phenyltetrachlorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyltetrachlorophthalimide

CAS RN

31039-74-4
Record name NSC263512
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263512
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phenyltetrachlorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 1.2 l of dioxane was dissolved 286 g (1 mol) of tetrachlorophthalic anhydride, and while refluxing the solution, 93 g (1 mol) of aniline was added dropwise to the solution. Thereafter, the mixture was refluxed for 2 hours. The reaction mixture was allowed to cool, whereby tabular crystals were precipitated. The crystals were collected by filtration, washed with dioxane, and dried to provide 325 g of N-phenyltetrachlorophthalimide having a melting point of 251° C. to 253° C. (yield 90%).
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Synthesis routes and methods II

Procedure details

In a preferred embodiment tetrachlorophthalic anhydride is refluxed with aniline in the presence of glacial acetic acid for 5 to 10 hours to form tetrachloro-N-phenylphthalimide which is reacted with KF in sulfolane in the presence of tributylhexadecylophosphonium bromide under nitrogen at 140° C. to 160° C. for 10 to 15 hours to form tetrafluoro-N-phenylphthalimide which in turn is hydrolyzed by refluxing with 50% H2SO4 for 15 to 25 hours. The tetrafluoro-N-phenylphthalimide is a novel compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Walcza, R Żaguń, J Kasprzak, B Brycki, B Nogaj - The Henryk Niewodniczański - ifj.edu.pl
… OF TETRACHLOROPHTHALIMIDE AND N-PHENYLTETRACHLOROPHTHALIMIDE … Temperature dependence of Cl-NQR frequency in N-phenyltetrachlorophthalimide. Solid line-fit …
Number of citations: 0 www.ifj.edu.pl
M Roy, AK Mukherjee, BK Seal - 1989 - nopr.niscpr.res.in
… some heteroatoms and alkyl groups as used in the extended Hiickel theory"!", In the present investigation it has been shown that an acceptor like N-phenyltetrachlorophthalimide …
Number of citations: 1 nopr.niscpr.res.in

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